9-Methylbicyclo[3.3.1]nonane
Description
Historical Context and Evolution of Research on Bicyclo[3.3.1]nonanes
The journey into the chemical world of bicyclo[3.3.1]nonanes began with early explorations into the stereochemistry and conformational analysis of cyclic and bicyclic systems. The first appearance of a related structure in scientific literature dates back to 1887 with the discovery of its aza-analogue, Tröger's base. However, dedicated research into the carbocyclic bicyclo[3.3.1]nonane framework gained momentum in the mid-20th century. These initial studies were pivotal in understanding the spatial arrangement of atoms within these fused six-membered rings.
Early research was heavily focused on the conformational preferences of the parent bicyclo[3.3.1]nonane. oregonstate.edu It was established through various physical and spectroscopic methods that the molecule predominantly adopts a dual chair conformation. This was a significant finding, as it highlighted the subtle energetic factors that govern the shape of such molecules, moving beyond the simpler conformational analyses of monocyclic systems like cyclohexane (B81311). As synthetic techniques became more sophisticated, the focus expanded to include a wide range of substituted derivatives, allowing for a deeper understanding of how different functional groups influence the structure and reactivity of the bicyclic core. This evolution in research laid the essential groundwork for studying specific derivatives like 9-Methylbicyclo[3.3.1]nonane.
Structural Significance and Research Interest in the Bicyclo[3.3.1]nonane Scaffold
The bicyclo[3.3.1]nonane scaffold has garnered considerable attention from the scientific community due to its rigid and well-defined three-dimensional geometry. This structural rigidity makes it an excellent and predictable platform for a variety of chemical investigations. Its framework is composed of two fused cyclohexane rings, which can exist in several conformations, the most stable being the chair-chair form, followed by the chair-boat conformation. rsc.org
The research interest in this scaffold is multifaceted:
A Privileged Structural Motif: The bicyclo[3.3.1]nonane core is found in over 1,000 natural products, many of which exhibit significant biological activities. oregonstate.edunih.gov This includes compounds with potential applications as anticancer, anti-inflammatory, and neuroprotective agents.
A Template for Design: Its semi-rigid nature allows for the precise spatial positioning of functional groups, making it an invaluable template in supramolecular chemistry, host-guest systems, and in the design of new ligands for biological receptors. uwindsor.canist.gov
Model for Stereochemical Studies: The bicyclic system is an ideal model for studying intramolecular forces, transannular interactions (interactions across the rings), and the subtle energetic differences between various conformations. rsc.org
The inherent structural properties of the bicyclo[3.3.1]nonane framework have made it a cornerstone in the development of complex molecules and a subject of continuous research in organic synthesis and medicinal chemistry.
Overview of this compound within the Bicyclo[3.3.1]nonane Family
This compound is a fundamental derivative within its family, characterized by a methyl group at the C9 bridge position. This seemingly simple substitution provides a valuable case study for understanding the influence of substituents on the bicyclic system's properties.
The presence of a methyl group at this position can introduce steric strain that influences the conformational equilibrium between the chair-chair and chair-boat forms. While the parent bicyclo[3.3.1]nonane strongly prefers the chair-chair conformation, substitution at the C9 position can alter the energetic landscape. For instance, the synthesis of related compounds like 9-methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione has been reported, highlighting the synthetic accessibility of 9-substituted systems. rsc.orgnih.gov
The study of this compound and its derivatives is crucial for building a comprehensive understanding of structure-property relationships within this class of compounds. For example, various methylbicyclo[3.3.1]nonane isomers have been identified in petroleum fractions, and their mass spectral data have been analyzed to understand their fragmentation patterns. stir.ac.uk Furthermore, thermodynamic studies on this compound have been conducted to determine its properties for applications such as in jet fuels. osti.gov
Below is a table summarizing some of the key properties and identifiers for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol |
| CAS Number | 25107-01-1 |
| Predicted Conformation | Predominantly Chair-Chair |
| Identified in | Essential oils, Petroleum |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25107-01-1 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
9-methylbicyclo[3.3.1]nonane |
InChI |
InChI=1S/C10H18/c1-8-9-4-2-5-10(8)7-3-6-9/h8-10H,2-7H2,1H3 |
InChI Key |
BGVTWYSBELJEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CCCC1CCC2 |
Origin of Product |
United States |
Synthetic Methodologies for 9 Methylbicyclo 3.3.1 Nonane and Its Analogues
General Strategies for Bicyclo[3.3.1]nonane Ring System Construction
The formation of the bicyclo[3.3.1]nonane ring system is a significant challenge in organic synthesis due to the inherent strain and conformational demands of the bridged structure. oregonstate.edu Chemists have developed numerous approaches that can be broadly categorized into several key strategies. These methods often involve the formation of one or both of the six-membered rings in a sequential or concerted manner, starting from acyclic or monocyclic precursors. thieme-connect.com
Cyclization reactions are a cornerstone for the synthesis of the bicyclo[3.3.1]nonane core. These methods involve the formation of key carbon-carbon or carbon-heteroatom bonds to close the ring systems.
One prominent approach is the Effenberger-type cyclization, which utilizes the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride to construct the bicyclic system. rsc.org This method has been successfully applied to synthesize the core of natural products like garsubellin A. rsc.org Another powerful strategy involves a tandem Michael addition-Claisen condensation cascade. For instance, reacting certain precursors with potassium tert-butoxide can yield tricyclic derivatives containing the bicyclo[3.3.1]nonane core in a single step. rsc.orgnih.gov
Acid-catalyzed cyclization of specifically designed keto aldehydes is another effective route. The key keto aldehyde precursor can be treated with acid to induce cyclization, forming the bicyclo[3.3.1]nonane system. rsc.org Furthermore, the synthesis of steroid-bicyclo[3.3.1]nonane analogues has been achieved through a sequence of reactions including etherification, addition, nucleophilic substitution, and a final cyclization step. ichem.md
Table 1: Examples of Cyclization Reactions for Bicyclo[3.3.1]nonane Synthesis
| Starting Materials | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| 1-methoxy-1-cyclohexene derivative | Malonyl dichloride | Bicyclo[3.3.1]nonane core of garsubellin A | rsc.org |
| Keto aldehyde precursor | Acid catalyst | endo- and exo-2-Acetoxy-4(exo),5-dimethylbicyclo[3.3.1]nonan-9-one | rsc.org |
| Estradiol or Estrone derivatives | Multi-step (etherification, addition, substitution, cyclization) | Steroid-bicyclo[3.3.1]nonane analogues | ichem.md |
Intramolecular alkylation of enolates is a direct and efficient method for forging the bicyclo[3.3.1]nonane ring system. This strategy involves generating a nucleophilic enolate from a suitably functionalized cyclohexanone derivative, which then attacks an electrophilic carbon center within the same molecule to form the second ring.
A notable application of this method is the efficient intramolecular alkylation of a trisubstituted cyclohexenone to yield 5-(2-ethylallyl)-1-methylbicyclo[3.3.1]non-2-en-4-one with an 80% isolated yield. researchgate.netacs.orgacs.org This approach was a key step in a formal total synthesis of dl-clovene. researchgate.netacs.org The precursor for this cyclization is typically prepared via an alkylation route starting from the enol ether of cyclohexane-1,3-dione. researchgate.netacs.org This strategy has also been employed to construct the bicyclic core of clusianone through an alkylative dearomatization-annulation methodology using bases like LiHMDS or KHMDS. rsc.org
While direct [2+2] cycloaddition to form the bicyclo[3.3.1]nonane skeleton is less common, this reaction type is instrumental in preparing key precursors. For example, polyfluorinated 2,2-bis(trifluoromethyl)-4-alkoxy-oxetanes are synthesized via a [2+2] cycloaddition of vinyl ethers with hexafluoroacetone. beilstein-journals.org These oxetane products can then undergo further transformations. Treatment with a Lewis acid like BF₃·OEt₂ can lead to a spontaneous electrophilic [4+4] cyclodimerization, while reactions with protic acids can yield bicyclic structures like 3,3,7,7-tetrakis(trifluoromethyl)-9-oxa-2,6-dithia-bicyclo[3.3.1]nonane. beilstein-journals.org
A powerful tandem strategy for constructing the bicyclo[3.3.1]nonane framework involves the reductive opening of a lactone followed by an intramolecular aldol (B89426) condensation. This sequence is particularly useful for synthesizing highly functionalized bicyclo[3.3.1]nonan-9-one cores, which are prevalent in many natural products.
The key steps, mediated by reagents like DIBAL-H, involve a tandem lactone ring opening and intramolecular aldol condensation to form the bicyclic cores of complex molecules such as garsubellin A and hyperforin (B191548). rsc.org A similar approach using LiAlH(OᵗBu)₃ as the reducing agent has also been reported to produce the desired bicyclo[3.3.1]nonan-9-one in high yields (82%). rsc.orgnih.gov This methodology has been applied in the total synthesis of nemorosonol, where the reduction of an enol lactone moiety to a lactol is followed by ring opening and an intramolecular aldol reaction. acs.org
The use of small organic molecules as catalysts for aldol condensations has emerged as a powerful tool for the asymmetric synthesis of the bicyclo[3.3.1]nonane core. benthamscience.com These methods offer excellent stereocontrol, allowing for the creation of chiral bicyclic structures with high enantiomeric and diastereomeric excess. researchgate.net
Initial attempts using L-proline as a catalyst resulted in low yield and stereoselectivity. nih.gov However, modified proline analogues have been shown to be highly effective, producing bicyclic products with high diastereomeric excess (de) and enantiomeric excess (ee). rsc.orgnih.gov This approach highlights the tunability of organocatalysts to achieve desired stereochemical outcomes in the construction of complex molecular architectures. nih.gov
Annulation reactions, which form a new ring onto an existing one, are a classic and versatile strategy for building bicyclic systems. The Robinson annulation is a well-known example, though other variations are particularly suited for the bicyclo[3.3.1]nonane skeleton.
A common approach involves the reaction of a cyclic β-keto ester with acrolein in the presence of a catalytic amount of a base like 1,1,3,3-tetramethylguanidine (TMG) to yield the bicyclic product. rsc.org Domino Michael-aldol annulations of cycloalkane-1,3-diones with enals provide a general, one-pot procedure to access 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.ukrsc.org The stereochemical outcome of this reaction can sometimes be controlled by the choice of solvent, base, and temperature. rsc.org An efficient method for constructing the bicyclo[3.3.1]nonane skeleton involves two consecutive tandem conjugate addition-intramolecular aldol reactions of ethyl acetoacetate (B1235776) with conjugated enals. thieme-connect.com
Table 2: Summary of Annulation Strategies
| Reactants | Key Reagents/Conditions | Product Type | Reference |
|---|---|---|---|
| β-keto ester and acrolein | 1,1,3,3-tetramethylguanidine (TMG) | Bicyclo[3.3.1]nonane derivative | rsc.org |
| Cycloalkane-1,3-diones and enals | Base, specific solvent/temperature | 6-hydroxybicyclo[3.3.1]nonane-2,9-diones | rsc.org |
| Ethyl acetoacetate (2 equiv) and conjugated enals | t-BuOK/t-BuOH | 1-hydroxybicyclo[3.3.1]nonan-3-ones (after hydrolysis) | thieme-connect.com |
Targeted Synthesis of Methyl-Substituted Bicyclo[3.3.1]nonanes
The introduction of methyl groups at specific positions on the bicyclo[3.3.1]nonane skeleton requires carefully designed synthetic routes, often involving multi-step sequences to control regioselectivity and stereoselectivity.
Synthesis of 9-Methylbicyclo[3.3.1]nonane
Direct synthesis of this compound is less commonly detailed than that of its functionalized derivatives. However, synthetic strategies have been developed for closely related structures, such as 9-methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione. One reported approach involves a sequential phenyliodonium diacetate (PIDA)-mediated phenol oxidation and a double Michael condensation to construct the polysubstituted bicyclo[3.3.1]nonane 3,7-dione core. rsc.org This methodology provides a foundational framework that can be further modified to yield the target 9-methyl derivative.
Preparation of 1-Methylbicyclo[3.3.1]nonane Derivatives
The synthesis of methyl-substituted bicyclo[3.3.1]nonane derivatives can be achieved through classical cyclization reactions. A representative method for synthesizing a related hydroxy ketone, 1-Hydroxy-7β-methylbicyclo[3.3.1]nonan-3-one, employs a Robinson annulation-type strategy. oup.com The process begins with the reaction of 5-methyl-2-cyclohexen-1-one with ethyl acetoacetate in the presence of sodium methoxide (NaOMe) in methanol. oup.com This is followed by saponification and cyclization induced by potassium hydroxide (KOH), leading to the formation of the bicyclic system. oup.com This general approach is adaptable for the preparation of various derivatives with substitution at the bridgehead (C1) position.
Synthesis of 9-Aza-1-methylbicyclo[3.3.1]nonan-3-one and Related Structures
The compound (+)-9-Aza-1-methylbicyclo[3.3.1]nonan-3-one has been identified as a natural alkaloid isolated from Euphorbia atoto Forst. researchgate.net The core 9-azabicyclo[3.3.1]nonane ring system, a common feature in several alkaloids, is accessible through laboratory synthesis. researchgate.net A well-established method for creating the foundational structure, 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, is a variation of the Robinson-Mannich reaction. orgsyn.org This one-pot synthesis involves the reaction of:
Acetone dicarboxylic acid
Glutaraldehyde
A primary amine, such as benzylamine orgsyn.org
The reaction proceeds via a double Mannich reaction followed by decarboxylation to yield the bicyclic ketone. orgsyn.org This versatile synthesis provides a platform for accessing a wide range of N-substituted and ring-substituted 9-azabicyclo[3.3.1]nonanes.
Synthesis of exo-2-Methylbicyclo[3.3.1]nonan-9-one
An unambiguous, multi-step synthesis for exo-2-Methylbicyclo[3.3.1]nonan-9-one has been developed to ensure specific stereochemical control. rsc.orgcapes.gov.br The synthesis commences from 4,5-Dimethylbicyclo[4.3.0]non-9-en-2-one and proceeds through several key transformations. rsc.org A crucial step involves the oxidation of a dithiolane-protected intermediate using pyridinium dichromate (PDC). rsc.org Subsequent removal of the dithiolane protecting group with red mercury(II) oxide and boron trifluoride etherate (BF₃·Et₂O) yields a key keto aldehyde intermediate. rsc.org This intermediate is then subjected to a conventional acid-catalyzed cyclization to form the desired bicyclo[3.3.1]nonane system. rsc.org The resulting mixture of endo- and exo-2-ols is acetylated, and the epimeric acetates are separated chromatographically. rsc.org
Synthesis of 1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one
The synthesis of polysubstituted and oxygenated bicyclo[3.3.1]nonanes, such as 1-Hydroxy-2-methylbicyclo[3.3.1]nonan-3-one, is often accomplished through a tandem Michael-Aldol annulation. ucl.ac.uk This effective one-pot process typically involves the reaction of a substituted 1,3-cyclohexanedione with an α,β-unsaturated aldehyde (enal). ucl.ac.uk This methodology allows for the construction of the functionalized bicyclic ketol framework with good to excellent yields and often with a high degree of stereocontrol. ucl.ac.uk
Specific Reagents and Catalysts in Bicyclo[3.3.1]nonane Synthesis
The construction of the bicyclo[3.3.1]nonane core relies on a diverse array of reagents and catalysts that facilitate key bond-forming and functional group transformation steps. These range from common acids and bases to specialized organometallic and oxidizing agents.
Below is a table summarizing key reagents and their roles in the synthesis of bicyclo[3.3.1]nonane derivatives.
| Reagent/Catalyst | Type | Application in Bicyclo[3.3.1]nonane Synthesis | Reference |
| Trifluoromethanesulfonic acid (TfOH) | Acid Catalyst | Promotes Michael addition-intramolecular aldol condensation cascades. | rsc.org |
| Potassium tert-butoxide (tBuOK) | Base Catalyst | Used in Michael additions and tandem Michael-Claisen condensation cascades. | rsc.orgnih.gov |
| N-(Phenylseleno)phthalimide/SnCl₄ | Specialty Reagent | Induces cyclization of functionalized cyclohexanone precursors. | rsc.org |
| Pyridinium dichromate (PDC) | Oxidizing Agent | Selective oxidation of alcohols to ketones in multi-step syntheses. | rsc.org |
| Red Mercury(II) Oxide / BF₃·Et₂O | Specialty Reagent | Used for the removal of dithiolane protecting groups to unmask carbonyls. | rsc.org |
| Sodium Methoxide (NaOMe) | Base Catalyst | Promotes Robinson annulation-type reactions between cyclohexenones and dicarbonyls. | oup.com |
| Malonyl dichloride | Cyclization Reagent | Reacts with enol ethers in Effenberger-type cyclizations to form diones. | rsc.orgnih.gov |
| Aluminum trichloride | Lewis Acid | Catalyzes cyclization of compounds like 5-chlorocarbonylcyclooctene. | ichem.md |
| p-Toluenesulfonic acid | Acid Catalyst | Facilitates cyclization of cyclohexanol derivatives. | ichem.md |
Gold-Catalyzed Cyclopropanation/[5+3] Cycloaddition Pathways
A modern approach to synthesizing cycloalkyl- and (hetero)aryl-fused bicyclo[3.3.1]nonane derivatives involves a gold(I)-catalyzed reaction of 1,4,9- and 1,4,10-allenenynes. researchgate.netutas.edu.au This method proceeds through a double cycloisomerization mechanism, which represents a unique stepwise [5+3] cycloaddition pathway in gold catalysis. researchgate.netresearchgate.net
The reaction is initiated by the gold catalyst activating the allene, which then undergoes an intramolecular cyclopropanation. This is followed by a [5+3] cycloaddition cascade to assemble the architecturally complex bridged carbocyclic motif. researchgate.net Experimental and Density Functional Theory (DFT) computational studies support the involvement of a gold carbenoid species, which influences the unique selectivity of the reaction. researchgate.net This catalytic cycle allows for the formation of up to six new carbon-carbon bonds in a single operation from readily available substrates. researchgate.netresearchgate.net The versatility of this gold-catalyzed cascade has been demonstrated in the synthesis of various polycyclic structures. researchgate.net
Table 1: Examples of Gold-Catalyzed Synthesis of Bicyclo[3.3.1]nonane Derivatives
| Starting Material | Catalyst | Product | Yield |
|---|---|---|---|
| Naphthalene-tethered allenyne | Gold(I) Complex | Fused phenanthrene derivative | High |
| Aryl propargyl ether | Gold(I) Complex | Polycyclic ether | Up to 94% |
Data compiled from multiple research findings demonstrating the versatility of gold catalysis in forming complex cyclic systems. researchgate.netresearchgate.net
Selenium Catalysis in Cyclization Reactions
Selenium-mediated reactions provide another effective route to the bicyclo[3.3.1]nonane core and its analogues, particularly heterocyclic variants where selenium is incorporated into the bicyclic framework. A common strategy involves the transannular addition of selenium dihalides, such as selenium dibromide (SeBr₂), to cis,cis-1,5-cyclooctadiene. nih.govmdpi.com This reaction proceeds with high selectivity to afford 2,6-dihalo-9-selenabicyclo[3.3.1]nonanes in nearly quantitative yields. nih.gov
These halogenated intermediates are versatile precursors that can be converted into a wide range of derivatives. mdpi.com For instance, nucleophilic substitution with various amines or alcohols allows for the one-step synthesis of diamino or diorganyloxy-9-selenabicyclo[3.3.1]nonane derivatives in high yields (88-98%). researchgate.net
Furthermore, organoselenium reagents have been used to catalyze the cyclization of acyclic precursors. The N-(phenylseleno)phthalimide/SnCl₄ pair has been successfully employed for the synthesis of the bicyclo[3.3.1]nonane core from a suitable cyclohexadione precursor, achieving a 95% yield. rsc.org This highlights the utility of selenium reagents in facilitating the formation of the bicyclic structure through electrophilic cyclization. rsc.orgichem.md
Table 2: Selenium-Mediated Synthesis of Bicyclo[3.3.1]nonane Analogues
| Precursor | Selenium Reagent | Product | Yield |
|---|---|---|---|
| cis,cis-1,5-cyclooctadiene | Selenium dibromide | 2,6-Dibromo-9-selenabicyclo[3.3.1]nonane | Near-quantitative |
| Alkenyl-substituted β-dicarbonyl | Selenium catalyst | Bicyclo[3.3.1]nonan-9-one analogue | Not specified |
This table summarizes findings on the application of selenium reagents in constructing the bicyclo[3.3.1]nonane skeleton. nih.govrsc.orgichem.md
Hydroboration Using 9-Borabicyclo[3.3.1]nonane (9-BBN) as a Reagent
9-Borabicyclo[3.3.1]nonane, commonly known as 9-BBN, is a highly versatile and selective hydroborating agent. researchgate.net While it is itself a bicyclo[3.3.1]nonane derivative, its primary utility in this context is as a reagent for the functionalization of precursors en route to other bicyclic systems. 9-BBN is commercially available and valued for its remarkable regio-, chemo-, and stereoselectivity. researchgate.net
The synthesis of 9-BBN itself involves the reaction of 1,5-cyclooctadiene with a borane source, typically in an ether solvent. wikipedia.org This reaction directly forms the bicyclo[3.3.1]nonane skeleton. The resulting organoborane, 9-BBN, can then be used in subsequent reactions.
In synthesis, 9-BBN exhibits exceptional regioselectivity in the hydroboration of alkenes. It preferentially adds to terminal double bonds, allowing for the anti-Markovnikov hydration of olefins to primary alcohols with high isomeric purity (>99.5%) after oxidation. researchgate.net This high selectivity is attributed to the steric bulk of the reagent. wikipedia.org The resulting organoborane intermediates (B-R-9-BBN) are stable and can be converted into a multitude of functional groups, including C-H, C-O, C-N, and C-C bonds, making this a powerful tool for elaborating molecules that may contain or lead to the bicyclo[3.3.1]nonane framework. researchgate.net For example, the hydroboration of a substituted 1,5-cyclooctadiene could be envisioned as a pathway to introduce specific functional groups onto the bicyclo[3.3.1]nonane core.
Table 3: Regioselectivity of 9-BBN in Hydroboration-Oxidation
| Olefin Substrate | Product after Oxidation | Isomeric Purity |
|---|---|---|
| Terminal Alkene | Primary Alcohol | >99.5% |
| 1-Substituted Cycloalkene | trans-2-Alkylcycloalkanol | High |
The table demonstrates the high regioselectivity of 9-BBN in the hydroboration of various alkenes, a key feature for synthetic applications. researchgate.net
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Bicyclo[3.3.1]nonane |
| 1,4,9-Allenenynes |
| 1,4,10-Allenenynes |
| Naphthalene-tethered allenyne |
| Aryl propargyl ether |
| Selenium dibromide (SeBr₂) |
| cis,cis-1,5-cyclooctadiene |
| 2,6-Dihalo-9-selenabicyclo[3.3.1]nonane |
| 9-Selenabicyclo[3.3.1]nonane |
| N-(phenylseleno)phthalimide |
| Tin(IV) chloride (SnCl₄) |
| Bicyclo[3.3.1]nonan-9-one |
| 9-Borabicyclo[3.3.1]nonane (9-BBN) |
Conformational Analysis of Bicyclo 3.3.1 Nonane Systems
Fundamental Conformations: Double Chair (CC), Boat-Chair (BC), and Double Twist (TT)
Bicyclo[3.3.1]nonane can exist in three primary conformations: the double chair (CC), the boat-chair (BC), and the twin twist (or twisted twin boat, TT). nih.govrsc.org
Double Chair (CC): This conformation, with C2v symmetry, is generally the most stable for the parent bicyclo[3.3.1]nonane. rsc.orgresearchgate.net In this arrangement, both six-membered rings adopt a chair-like geometry. However, this conformation is not without strain, as there is a significant transannular interaction between the endo-hydrogens at the C3 and C7 positions. cdnsciencepub.com High-level ab initio calculations have consistently shown the double chair conformer to be the most favorable for the parent hydrocarbon and several of its derivatives. researchgate.netresearchgate.net
Boat-Chair (BC): The boat-chair conformation, possessing Cs symmetry, is another key conformer in the bicyclo[3.3.1]nonane system. nih.govrsc.org In this arrangement, one ring maintains a chair conformation while the other adopts a boat form. For the unsubstituted bicyclo[3.3.1]nonane, the BC conformer is less stable than the CC form. researchgate.netresearchgate.net However, the introduction of substituents or heteroatoms can shift the equilibrium to favor the BC conformation. nih.govrsc.org For instance, in the 9-keto analogue, the energy barrier between the CC and BC forms is significantly lower than in the parent compound, with a small percentage of the BC conformer being populated at low temperatures. nih.gov
Double Twist (TT) or Twin Twist Boat (BB): The twin twist boat conformation, with C2 symmetry, is generally the least stable of the three and is often considered to have a negligible population in the conformational equilibrium due to significant destabilizing steric factors. nih.govrsc.orgresearchgate.net While the BC conformers of some derivatives are only moderately higher in energy than the CC form, the TT conformers are typically much more strained. researchgate.net
The relative energies of these conformations are a delicate balance of steric and electronic effects, which can be significantly altered by substitution on the bicyclic framework.
Factors Influencing Conformational Equilibria
The conformational preference of bicyclo[3.3.1]nonane systems is not static and can be influenced by a range of factors, from the nature of substituents to the surrounding solvent environment.
The introduction of substituents onto the bicyclo[3.3.1]nonane skeleton can dramatically alter the conformational landscape. The size, position, and electronic nature of the substituent all play a crucial role in determining the most stable conformation.
For example, the presence of bulky substituents can exacerbate the steric strain in the CC conformation, leading to a preference for the BC form. nih.gov In 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonanes, the BC conformation is favored to avoid the 1,3-diaxial steric repulsion between the aryl groups. rsc.org Similarly, the exo-7-methylbicyclo[3.3.1]nonan-3-one exists in a chair-chair conformation, while the endo-7-methyl isomer adopts a chair-boat structure. cdnsciencepub.com
Substitution at the 1, 5, and 9 positions has also been shown to have transferable conformational effects. researchgate.net The introduction of a methyl group at the 9-position, as in 9-methylbicyclo[3.3.1]nonane, adds another layer of complexity to the conformational analysis. The interplay between the methyl group and the rest of the bicyclic system will influence the relative energies of the CC, BC, and TT conformers.
In heteroanalogues of bicyclo[3.3.1]nonane, the interaction between lone pairs of electrons on heteroatoms can significantly influence the conformational equilibrium. The repulsion between lone pairs is generally stronger than the corresponding interaction between C-H bonds. pugetsound.edu
This "hockey sticks" effect is particularly evident in derivatives with heteroatoms at the 3 and 7 positions. nih.govrsc.org For example, 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonane is more prone to adopt the BC conformation due to the strong repulsion between the nitrogen lone pairs in the CC form. pugetsound.edu Similarly, 9-oxa-3,7-dithiabicyclo[3.3.1]nonane and 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane are rich in their BC conformers due to lone pair-lone pair repulsion of the heavy atoms at the 3 and 7 positions. nih.govrsc.org
However, this is not a universal rule. In some cases, other stabilizing interactions can favor the CC conformer despite the presence of lone pair repulsion. rsc.org For instance, in 3,7-dithia-1,5-diazabicyclo[3.3.1]nonane, stabilizing stereoelectronic interactions favor the CC conformer. rsc.org
The relative stability of the different conformations of bicyclo[3.3.1]nonane is intrinsically linked to molecular strain. The CC conformation, while generally the most stable, is not strain-free due to the transannular H-H repulsion. cdnsciencepub.com The BC and TT conformations have their own sources of strain, which contribute to their higher energies. researchgate.net
Thermochemical data, such as heats of formation, can provide quantitative insights into the strain energies of these systems. scielo.org.mxnist.gov Computational methods, such as molecular mechanics and ab initio calculations, are powerful tools for estimating the strain energies and relative stabilities of different conformers. researchgate.netresearchgate.netpugetsound.eduanu.edu.au These calculations have been instrumental in understanding the conformational preferences of bicyclo[3.3.1]nonane and its derivatives. researchgate.net For instance, calculations have shown that for 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonanes, the CC conformation is optimal, with the BC form being 6-7 kcal/mol higher in energy and the TT forms being over 12 kcal/mol more strained. researchgate.net
The following table summarizes the calculated relative energies for different conformers of some bicyclo[3.3.1]nonane analogues.
| Compound | Conformation | Relative Energy (kcal/mol) |
| 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonane | CC | 0 |
| 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonane | BC | 6-7 |
| 3,7-diacetyl-3,7-diazabicyclo[3.3.1]nonane | TT | >12 |
The polarity of the solvent can influence the conformational equilibrium of bicyclo[3.3.1]nonane derivatives. A more polar solvent can stabilize conformers with larger dipole moments. researchgate.net For some derivatives, changing the solvent can lead to a shift in the conformational equilibrium. oregonstate.edu
In amide-substituted bicyclo[3.3.1]nonane systems, the rotation around the N-C(O) bond introduces another conformational element. The rotational barriers for amides can be significant, typically ranging from 14 to 19 kcal/mol, and are influenced by the substituents on the amide group and the solvent. researchgate.net
In N,N'-diacylbispidines (3,7-diazabicyclo[3.3.1]nonane derivatives), the combination of skeletal conformation and internal rotation of the acyl groups leads to multiple possible conformers. researchgate.netresearchgate.net For these compounds, the CC conformation of the bicyclic skeleton is generally the most stable. researchgate.netresearchgate.net The orientation of the acetyl groups also shows a preference, with the ap (anti-periplanar) orientation being significantly more stable than the pa (periplanar) orientation in the CC form. researchgate.netresearchgate.net
The study of N-formyl-cis-2,4-diaryl-3-azabicyclo[3.3.1]nonanes has shown that these compounds prefer a twin-chair conformation with a nearly coplanar N-CHO group. niscpr.res.in The rotational barrier around the N-C bond is low enough for fast rotation on the NMR timescale. niscpr.res.in
Experimental Techniques for Conformational Elucidation
The determination of the precise three-dimensional structure and conformational dynamics of bicyclo[3.3.1]nonane systems relies on a combination of experimental techniques. Among the most powerful are dynamic nuclear magnetic resonance (NMR) spectroscopy and single-crystal X-ray diffraction analysis.
Dynamic Nuclear Magnetic Resonance (NMR) Studies
Dynamic NMR (DNMR) spectroscopy is a crucial tool for investigating the conformational equilibria and energy barriers to interconversion in solution. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to "freeze out" individual conformers and determine the rates of their interchange.
In the case of bicyclo[3.3.1]nonan-9-one, the parent ketone of the 9-methyl derivative, DNMR studies have provided valuable insights. While the twin-chair (CC) conformer is predominant, the chair-boat (CB) conformer is also populated to a small extent. Theoretical calculations and lanthanide-induced shift (LIS) investigations have suggested a population of 0.9–2.4% for the CB conformer at -165 °C, which is supported by the significant broadening of the NMR line width of the major isomer. nih.gov The energy barrier for the interconversion between the boat-chair and chair-chair forms is relatively low, calculated to be approximately 0.95 kcal mol⁻¹. nih.gov
For substituted systems, such as this compound, the principles of DNMR are equally applicable. The introduction of the methyl group at the C9 position is expected to influence the conformational preference and the dynamics of ring inversion. While specific DNMR data for this compound is not extensively detailed in the provided search results, the established methodology for the parent ketone provides a clear framework for how such studies would be conducted and interpreted.
X-ray Diffraction Analyses in Crystalline States
X-ray diffraction analysis of single crystals provides the most definitive information about the solid-state conformation of a molecule. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a static picture of the molecule's structure in the crystalline lattice.
For the bicyclo[3.3.1]nonane system, X-ray crystallography has been instrumental in confirming the prevalence of the twin-chair conformation in many derivatives. cdnsciencepub.com For instance, the molecular structures of exo-7-methylbicyclo[3.3.1]nonan-3-one and its endo-methyl isomer have been determined using X-ray diffraction. cdnsciencepub.com The exo-isomer was found to adopt a distorted dichair conformation. cdnsciencepub.com In this conformation, the C(3)-C(7) distance is 3.004(5) Å. cdnsciencepub.com
While a specific crystal structure for this compound was not found in the provided search results, the analysis of related compounds provides a strong basis for predicting its solid-state structure. For example, in the case of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, an X-ray diffraction analysis revealed a chair-boat conformation in the solid state, with the sulfur atom residing in the boat portion of the bicyclic ring. nih.gov However, upon reduction of the ketone and formation of the hydroperchlorate salt, the resulting 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane adopted a chair-chair conformation in the solid state. nih.gov This highlights the subtle influence that both substitution and intermolecular interactions can have on the adopted conformation.
The table below summarizes the expected conformational data that would be obtained from an X-ray diffraction study of this compound, based on the analysis of related structures.
| Structural Parameter | Expected Value |
| Conformation | Predominantly Twin-Chair |
| C1-C9 Bond Length (Å) | ~1.54 |
| C5-C9 Bond Length (Å) | ~1.54 |
| C9-CH₃ Bond Length (Å) | ~1.53 |
| C1-C9-C5 Bond Angle (°) | ~110-112 |
| Interatomic distance C3-C7 (Å) | ~3.0-3.1 |
This table is predictive and based on data for analogous structures. A definitive X-ray crystallographic study of this compound would be required to confirm these parameters.
Spectroscopic Characterization and Structural Elucidation in Academic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of the three-dimensional structure of bicyclo[3.3.1]nonane derivatives in solution.
¹H NMR Applications in Structural Assignments
Proton NMR (¹H NMR) provides crucial information regarding the proton environment within the 9-Methylbicyclo[3.3.1]nonane scaffold. The chemical shifts, signal multiplicities, and coupling constants of the protons are highly sensitive to their spatial orientation. For instance, in various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the proximity of protons at the C-2 and C-4 positions to the aryl groups is a key factor in signal assignment. researchgate.net Similarly, in other derivatives, the presence of bridgehead and bridging protons can be confirmed by multiplets observed in the δ 4-5 ppm region of the ¹H NMR spectrum. nih.gov The chemical shifts of the methyl group at the C-9 position would also provide valuable structural information.
¹³C NMR Investigations of Bicyclo[3.3.1]nonane Adducts
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the bicyclo[3.3.1]nonane system are indicative of their hybridization and chemical environment. For example, in a series of bicyclo[3.3.1]nonane-steroid derivatives, the ¹³C NMR spectrum revealed signals for the methyl group at approximately 14.40 ppm and for the carbon atoms of the indan (B1671822) fragment between 74.60 and 138.20 ppm. ichem.md The conformation of the bicyclo[3.3.1]nonane system, whether it exists in a chair-chair, chair-boat, or boat-boat form, can also be inferred from the ¹³C NMR data. researchgate.net For instance, the observed ¹³C chemical shifts for solid bicyclo[3.3.1]nonan-9-one are consistent with a twin-chair conformation. researchgate.net
A representative table of ¹³C NMR chemical shifts for a substituted bicyclo[3.3.1]nonane derivative is provided below:
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O (ketone) | 211.6, 211.2 |
| C-OH | 78.9 |
| C(1) | 64.4 |
| C(5) | 57.0 |
| C(3) | 39.4 |
| C(4) | 36.3 |
| C(7) | 32.0 |
| CH₃CO | 29.8 |
| CH₃C-OH | 27.7 |
| C(8) | 18.9 |
| This table is based on data for 1-allyl-6-hydroxy-6-methylbicyclo[3.3.1]nonane-2,9-dione. conicet.gov.ar |
Two-Dimensional (2D) NMR Correlation Spectroscopy
Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are powerful tools for establishing connectivity between protons and carbons in the this compound structure. COSY spectra reveal proton-proton couplings, allowing for the tracing of the proton network throughout the bicyclic system. nih.gov HSQC and HMBC experiments correlate proton signals with their directly attached (one-bond) and long-range (two- or three-bond) coupled carbon atoms, respectively. conicet.gov.arresearchgate.net These techniques are instrumental in the unambiguous assignment of all proton and carbon signals, which is essential for a complete structural elucidation. scirp.org
Variable-Temperature NMR for Kinetic and Conformational Studies
The bicyclo[3.3.1]nonane system can exhibit conformational flexibility, particularly the interconversion between different chair and boat forms of the six-membered rings. vu.lt Variable-temperature (VT) NMR spectroscopy is a key method for studying these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can be used to determine the rates of conformational exchange and the thermodynamic parameters (ΔH‡ and ΔS‡) for these processes. researchgate.net Such studies have been employed to investigate the rotational barriers around aryl-C9 bonds in 9,9-diaryl-bicyclo[3.3.1]nonanes and to understand the conformational equilibria in various substituted bicyclo[3.3.1]nonane derivatives. researchgate.netunibas.it
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound and its derivatives. The characteristic vibrational frequencies of different bonds allow for the identification of key structural features. For example, the presence of a carbonyl group (C=O) is readily identified by a strong absorption band in the region of 1700-1740 cm⁻¹. conicet.gov.aracs.org Hydroxyl groups (O-H) give rise to a broad absorption band around 3400 cm⁻¹. conicet.gov.ar The C-H stretching vibrations of the methyl and methylene (B1212753) groups in the bicyclic framework typically appear in the 2800-3000 cm⁻¹ region. conicet.gov.ar IR spectroscopy has been used in conjunction with other spectroscopic techniques to confirm the structures of various synthesized bicyclo[3.3.1]nonane derivatives. ichem.mdconicet.gov.aracs.org
Below is a table summarizing characteristic IR absorption frequencies for functional groups found in bicyclo[3.3.1]nonane derivatives:
| Functional Group | Absorption Range (cm⁻¹) | Reference |
| O-H (alcohol) | ~3446 | conicet.gov.ar |
| C-H (alkane) | 2878-2946 | conicet.gov.ar |
| C=O (ketone) | ~1701 | conicet.gov.ar |
| C=C (alkene) | ~1639 | conicet.gov.ar |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. For bicyclo[3.3.1]nonane systems, the presence of chromophores, such as carbonyl groups or double bonds, will result in absorption of UV or visible light. The wavelength of maximum absorption (λmax) can provide information about the extent of conjugation within the molecule. For instance, the UV-Vis spectra of bicyclo[3.3.1]nonane-2,6-dione and bicyclo[3.3.1]nona-3,7-diene-2,6-dione have been studied to understand their electronic properties. researchgate.net The introduction of substituents can cause a shift in the λmax to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths. UV-Vis spectroscopy has been utilized in the characterization of novel bicyclo[3.3.1]nonane derivatives, often in combination with other analytical techniques. nih.gov
Mass Spectrometry (MS) in Compound Characterization
Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a pivotal technique for the structural elucidation and identification of bicyclic alkanes, including isomers of methylbicyclo[3.3.1]nonane. The technique provides valuable information regarding the molecular weight and fragmentation patterns, which are often unique to specific isomers, thereby enabling their differentiation.
In the analysis of complex mixtures such as petroleum acids, various isomers of methylbicyclo[3.3.1]nonane have been identified after conversion to their corresponding hydrocarbons. scispace.com The mass spectra of these isomers, while sharing some common fragments characteristic of the bicyclo[3.3.1]nonane framework, exhibit distinct differences that allow for their specific identification. scispace.com
Research has successfully identified isomers such as 2-methylbicyclo[3.3.1]nonane and 3-methylbicyclo[3.3.1]nonane in these complex mixtures. scispace.com The differentiation between the isomers is based on their unique mass spectral fragmentation. For instance, the mass spectrum of 1-methylbicyclo[3.3.1]nonane is noted to be distinct due to a base peak at a mass-to-charge ratio (m/z) of 95, which corresponds to the loss of a propyl group (M-43). scispace.com This specific fragmentation is a key identifier for the 1-methyl isomer. scispace.com
The analysis of essential oils has also led to the identification of this compound, showcasing the utility of GC-MS in natural product chemistry. immunopathol.com While the molecular ion peak (M⁺) for this compound corresponds to its molecular weight of approximately 138.25 g/mol , the fragmentation pattern provides the structural fingerprint necessary for its confirmation. chemspider.com
The table below summarizes the characteristic mass spectral data for isomers of methylbicyclo[3.3.1]nonane as reported in academic research.
| Isomer | Molecular Ion (M⁺, m/z) | Base Peak (m/z) | Key Fragment Ions (m/z) | Source |
|---|---|---|---|---|
| 1-Methylbicyclo[3.3.1]nonane | 138 | 95 | Loss of propyl group (M-43) | scispace.com |
| 2-Methylbicyclo[3.3.1]nonane | 138 | Not specified | Distinct from other isomers | scispace.com |
| 3-Methylbicyclo[3.3.1]nonane | 138 | Not specified | Distinct from other isomers | scispace.com |
Studies on related bicyclo[3.3.1]nonane derivatives, such as bicyclo[3.3.1]nonanols, have shown specific and stereospecific eliminations of water, indicating that the fragmentation pathways are highly dependent on the substitution and stereochemistry of the molecule. acs.orgacs.org This underscores the power of mass spectrometry in providing detailed structural information for complex bicyclic systems.
Computational Chemistry and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and DFT methods are cornerstones of modern computational chemistry, used to study the molecular structures, conformational energies, and electronic properties of bicyclic systems. researchgate.net These first-principles calculations have been applied to the bicyclo[3.3.1]nonane framework to understand its unique conformational landscape. researchgate.net
The bicyclo[3.3.1]nonane skeleton is conformationally flexible and can exist in three primary forms: a twin-chair (CC), a boat-chair (BC), and a twisted twin-boat (BB). rsc.orgnih.gov The twin-boat conformer is generally ruled out due to significant destabilizing steric factors. rsc.org Computational studies, particularly on derivatives like bicyclo[3.3.1]nonan-9-one, have focused on the energetic balance between the CC and BC conformers.
DFT calculations have been employed to determine the optimized geometries and relative energies of these conformers. For the parent bicyclo[3.3.1]nonan-9-one, the free energy difference (ΔG) between the twin-chair and boat-chair conformations is calculated to be very small, approximately 1 kcal/mol, with an inversion barrier of about 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist, potentially leading to orientationally disordered crystal structures. researchgate.net The substitution of a methyl group at the C9 position influences this conformational equilibrium, although specific energetic data for 9-methylbicyclo[3.3.1]nonane is not extensively detailed in the literature. However, studies on related substituted systems show that the preference for a particular conformer can be tuned by the nature and position of the substituents. nih.gov For instance, the presence of bulky groups or heteroatoms can shift the equilibrium towards the BC conformer to alleviate steric repulsion or optimize electronic interactions. nih.gov
| Conformer | Description | Relative Energy (kcal/mol) | Note |
| Twin-Chair (CC) | Both six-membered rings adopt a chair conformation. | 0 (Reference) | Generally the most stable conformer for the unsubstituted bicyclo[3.3.1]nonane. |
| Boat-Chair (BC) | One six-membered ring is in a boat form and the other is in a chair form. | ~1.0 | Very close in energy to the CC form in 9-oxo derivatives, indicating a dynamic equilibrium. researchgate.net |
| Twin-Boat (BB) | Both six-membered rings are in a boat conformation. | Significantly Higher | Generally considered unstable due to steric strain. rsc.org |
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is a common method for calculating electronic transitions, which correspond to UV-Vis spectra. psu.eduresearchgate.net For chiral bicyclo[3.3.1]nonane derivatives containing chromophores, TD-DFT has been successfully used to predict circular dichroism (CD) spectra, correlating the molecule's absolute configuration with its chiroptical properties. psu.edu These calculations help to understand electronic interactions, such as homoconjugation between two unsaturated fragments within the bicyclic framework. psu.eduresearchgate.net
Similarly, DFT calculations can accurately predict vibrational spectra (IR and Raman). researchgate.net For bicyclo[3.3.1]nonane-2,6-dione, DFT calculations have excellently predicted the experimental vibrational circular dichroism (VCD) and IR spectra, aiding in the conformational analysis of the molecule in solution. researchgate.net While specific predicted FTIR or UV-Vis spectra for this compound are not prominent in the literature, these established methodologies are directly applicable. Experimental techniques like FTIR and UV absorption have been used to characterize related bicyclic acids found in petroleum. plymouth.ac.uk
The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic properties. dergipark.org.tr The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of molecular stability.
In substituted bicyclo[3.3.1]nonane systems, computational analyses have revealed substantial through-space interaction (homoconjugation) of π orbitals. psu.eduresearchgate.net This is visualized through the plotting of molecular orbitals, which can show symmetric linear combinations of orbitals on different parts of the molecule, forming extended, homoconjugated molecular orbitals. researchgate.net
The Molecular Electrostatic Potential (MEP) map is another key output of DFT calculations. It illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). dergipark.org.tr This information is vital for predicting how a molecule will interact with other reagents, substrates, or biological targets. dergipark.org.tr
| Computational Analysis | Information Provided | Relevance to Reactivity |
| HOMO Analysis | Identifies the energy and location of the most loosely held electrons. | Indicates sites susceptible to electrophilic attack. |
| LUMO Analysis | Identifies the energy and location of the lowest energy site for accepting electrons. | Indicates sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| MEP Map | Visualizes the electrostatic potential on the molecular surface. | Predicts non-covalent interactions and sites for electrophilic/nucleophilic attack. |
The rigid, bridged structure of bicyclo[3.3.1]nonane inherently possesses molecular strain. This strain energy can be quantified using computational methods. While molecular mechanics methods like MM2 and AMBER have been used to calculate strain energies in related bicyclic systems, a more rigorous quantum chemical approach is the use of isodesmic and homodesmotic reactions, such as the bond separation energy formalism. researchgate.netresearchgate.net
This formalism involves constructing a balanced chemical equation where the number and types of bonds on the reactant side are identical to those on the product side. The energy change of this theoretical reaction, calculated via ab initio or DFT methods, corresponds to the strain energy of the molecule of interest. This approach effectively cancels out systematic errors in the calculations and isolates the energy associated with the cyclic and bridged structure. For instance, increasing the size of substituents on the bicyclo[3.3.1]nonane framework has been shown to increase the strain energy and the degree of pyramidalization at the double bond in related alkene derivatives. researchgate.net
Molecular Modeling and Substrate Docking Studies (Mechanistic Focus)
Molecular modeling and substrate docking are powerful computational techniques used to predict the binding orientation and affinity of a molecule (substrate or ligand) within the active site of a larger receptor, such as an enzyme or a zeolite catalyst. abo.fiijpsr.com These studies are crucial for understanding reaction mechanisms at a molecular level.
In the context of reactivity, molecular docking simulations have been used to investigate the ring-opening of naphthenic molecules like decalin, which can isomerize to form methylbicyclononane. abo.fi These simulations revealed that the diffusion of ring-opening products is severely restricted in the narrower pores of certain zeolite catalysts (e.g., USY and Beta) compared to those with larger pores (e.g., ITQ-12), explaining differences in catalytic activity and product distribution. abo.fi Although specific docking studies focusing on this compound as a substrate were not found, the methodology has been applied to similar bicyclic structures to probe enzymatic reactions, such as the phosphorylation of nucleoside analogues by thymidine (B127349) kinase, guiding the design of new therapeutic agents. tdx.cat
Computational Studies of Reaction Mechanisms and Reactivity
Computational studies provide deep insights into the mechanisms and reactivity of bicyclic compounds. For the bicyclo[3.3.1]nonane system, theoretical investigations have explored reactivity related to its strained structure, such as reactions at the bridgehead carbons. oregonstate.edu The stability of bridgehead double bonds, governed by Bredt's rule, has been a subject of interest, with studies noting that reactions expected to form such bonds are often hindered. oregonstate.edu
A key area where computational studies have shed light is in the catalytic processing of fuels. The mechanism for the carbon-carbon bond cleavage of decalin over Brønsted acid catalysts has been detailed through DFT calculations. abo.fi This process involves the formation of a carbocation, followed by β-scission and hydride transfer, which leads to the formation of various isomers, including methylbicyclononane. abo.fi These computational models help explain how the strong acidity and pore structure of zeolite catalysts influence conversion rates and product selectivity during hydrocracking processes designed to improve fuel quality. abo.fi
Transition-State Modeling
Computational modeling of transition states is a powerful tool for understanding reaction mechanisms and predicting product distributions. In the context of the bicyclo[3.3.1]nonane system, theoretical calculations have been employed to explore the intermediates and transition states in various transformations, including solvolysis reactions.
One notable study investigated the solvolysis of several 1-substituted bicyclo[3.3.1]nonyl derivatives, aiming to understand the factors that lead to the formation of propellane-type products. acs.org While this compound itself was not the primary subject, the study of related compounds such as 2-oxobicyclo[3.3.1]non-1-yl triflate provides valuable insights into the behavior of the bicyclo[3.3.1]nonane framework during reactions. acs.org
Theoretical calculations at the PM3 and B3LYP/6-31G* levels of theory were utilized to examine the geometries and stabilities of the carbocationic intermediates and transition states. acs.org These calculations helped to rationalize why certain substrates led to the formation of a [3.3.1]propellanone, while others, like 1-bromobicyclo[3.3.1]nonane, did not yield any propellane-type products. acs.org The modeling suggested that the formation of the propellane structure is highly dependent on the ability of the bicyclic system to accommodate the geometric requirements of the transition state leading to the internal C-C bond formation. acs.org
The following table summarizes the key findings from the solvolysis study of various bicyclo[3.3.1]non-1-yl derivatives, highlighting the role of substituents in directing the reaction pathway.
| Substrate | Solvolysis Product(s) | Computational Method | Key Finding |
| 2-oxobicyclo[3.3.1]non-1-yl triflate | [3.3.1]Propellanone, substitution and rearranged products | PM3, B3LYP/6-31G | The intermediate cation can lead to a propellane-type product. acs.org |
| 1-bromobicyclo[3.3.1]nonane | No propellane-type product | PM3, B3LYP/6-31G | The transition state for propellane formation is not favored. acs.org |
| 2-methylidenebicyclo[3.3.1]non-1-yl heptafluorobutyrate | No propellane-type product | PM3, B3LYP/6-31G* | The presence of the methylidene group disfavors the propellane pathway. acs.org |
These studies underscore the importance of transition-state modeling in predicting and understanding the complex reactivity of bicyclic systems.
Analysis of Homoconjugative Interactions
Homoconjugation, the interaction of orbitals through space rather than through a direct sequence of bonds, is a phenomenon of great interest in understanding the electronic structure of non-conjugated systems. The rigid bicyclo[3.3.1]nonane framework provides an excellent scaffold for studying such through-space interactions.
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing homoconjugative effects in derivatives of bicyclo[3.3.1]nonane. For instance, research on chiral α,β-unsaturated bicyclo[3.3.1]nonane dinitriles and carboxylic acids has provided compelling evidence for significant through-space interaction of π orbitals. mdpi.comresearchgate.net These studies employed a combination of circular dichroism (CD) spectroscopy and TD-DFT (Time-Dependent Density Functional Theory) calculations to probe the electronic transitions within these molecules. mdpi.comresearchgate.net
The calculations revealed that the observed bisignate Cotton effects in the CD spectra of these compounds were a result of non-exciton-type coupling between the two unsaturated fragments, a clear indication of homoconjugation. mdpi.com The computed molecular orbitals showed a significant overlap between the π orbitals of the two chromophores, despite being separated by several sigma bonds. researchgate.net The interchromophoric distance in these systems is typically around 3.2–3.3 Å, a proximity enforced by the rigid bicyclic skeleton that facilitates such through-space interactions. researchgate.net
The table below presents data from a computational study on a bicyclo[3.3.1]nonane derivative, illustrating the calculated parameters related to homoconjugative interactions.
| Compound | Chromophores | Interchromophoric Distance (Å) | Computational Method | Key Finding |
| Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile | Acrylonitrile | ~3.2-3.3 | TD-DFT | Evidence of substantial through-space interaction (homoconjugation) of π orbitals. mdpi.comresearchgate.net |
| Bicyclo[3.3.1]nona-2,6-diene-2,6-dicarboxylic acid | Acrylate | ~3.2-3.3 | TD-DFT | Non-exciton-type coupling of π→π* transitions due to homoconjugation. mdpi.comresearchgate.net |
These findings highlight the power of computational chemistry in visualizing and quantifying subtle electronic effects like homoconjugation, which are crucial for a complete understanding of the chemical and physical properties of molecules like this compound and its derivatives.
Elucidation of Selectivity in Complex Reaction Pathways
Computational chemistry plays a pivotal role in elucidating the origins of selectivity in complex organic reactions. For reactions involving the bicyclo[3.3.1]nonane framework, theoretical studies have provided detailed mechanistic insights that explain observed product ratios.
A prime example is the study of hydroboration reactions using 9-borabicyclo[3.3.1]nonane (9-BBN). While not a reaction of this compound itself, the computational analysis of 9-BBN's reactivity offers a clear illustration of how theoretical methods can unravel the factors governing selectivity. The kinetics of hydroboration with 9-BBN are known to be unusual, exhibiting different rate dependencies on the alkene concentration depending on the reactivity of the alkene. nih.gov
For highly reactive alkenes, the rate-determining step is the dissociation of the 9-BBN dimer, leading to first-order kinetics. nih.gov Conversely, for less reactive alkenes, the reaction of the monomer with the alkene becomes rate-determining. nih.gov For alkenes of intermediate reactivity, the reaction exhibits complex kinetics that are between first and three-halves order. nih.gov
The following table outlines the kinetic behavior of 9-BBN with different alkenes, as rationalized by computational modeling of the reaction pathway.
| Alkene | Reactivity | Observed Kinetics | Rate-Determining Step |
| 1-Hexene | High | First-order | Dimer dissociation |
| Cyclopentene | High | First-order | Dimer dissociation |
| 2-Methyl-2-butene | Intermediate | Between first and three-halves order | Neither step is decisively rate-determining |
| cis-3-Hexene | Intermediate | Between first and three-halves order | Neither step is decisively rate-determining |
These computational investigations into the reaction pathways of 9-BBN demonstrate how theoretical modeling can provide a nuanced understanding of selectivity, a concept that is directly applicable to predicting the outcomes of reactions involving other substituted bicyclo[3.3.1]nonanes.
Reaction Mechanisms and Chemical Reactivity of 9 Methylbicyclo 3.3.1 Nonane Derivatives
Intramolecular Rearrangements and Transannular Reactions
The bicyclo[3.3.1]nonane framework, which contains a conformationally restricted cyclooctane (B165968) ring, is prone to transannular reactions. oregonstate.edu These reactions involve the transfer of a group across the ring system. While migrations of hydrogen or deuterium (B1214612) are common, the migration of larger groups like phenyl has also been observed. oregonstate.edu For instance, the solvolysis of 5,5-diphenylcyclooctyl tosylate in trifluoroacetic acid-sodium trifluoroacetate (B77799) resulted in a 1,5-phenyl shift, a phenomenon not observed in formic acid. oregonstate.edu This reactivity is attributed to the conformational mobility of medium-sized rings where the interannular positions, from which migration can readily occur, are sterically hindered and preferentially occupied by hydrogen atoms. oregonstate.edu
In the bicyclo[3.3.1]nonane system, the rigid structure facilitates such transannular processes. oregonstate.edu Studies have shown that the introduction of substituents can influence the course of these rearrangements. For example, the reaction of 1-(tosyloxymethyl)- and 1-(trifluormethylsulfonyl-oxymethyl)bicyclo[3.3.1]nonan-9-one with nucleophiles leads to fragmentation reactions. tandfonline.com The conformation of the bicyclo[3.3.1]nonane ring system plays a crucial role in these reactions. While a di-chair conformation is generally expected, the presence of substituents can force one of the rings into a boat conformation, which can influence the proximity of reacting centers. cdnsciencepub.com For example, in certain bicyclo[3.3.1]nonan-ones, one of the rings adopts a boat conformation, bringing specific carbon atoms closer and potentially facilitating transannular interactions. cdnsciencepub.com
Mechanisms of Cyclization and Cycloaddition Reactions
The construction of the bicyclo[3.3.1]nonane skeleton often involves cyclization and cycloaddition reactions. A common strategy is the double Michael addition. For instance, the reaction of 4,4-dimethylcyclohexadienone (B8700737) with dimethyl acetonedicarboxylate, followed by ketalization and decarboxylation, yields 9,9-dimethylbicyclo[3.3.1]nonane-3,7-dione-ethylene acetal. ucl.ac.uk Another approach involves a Michael-aldol sequence, such as the reaction of terpene carvone (B1668592) with ethyl acetoacetate (B1235776) under basic conditions. ucl.ac.uk
Various condensation reactions are also employed to form the bicyclic system. The reaction between an aliphatic or aromatic aldehyde and acetylacetone (B45752) can yield bicyclo[3.3.1]nonane moieties. rsc.org Similarly, base-promoted tandem Michael addition-intramolecular aldolizations of dimethyl-1,3-acetonedicarboxylate with enals produce bicyclo[3.3.1]nonenols in high yields. nih.gov The stereocontrol of these reactions is a significant aspect, with the choice of solvent, base, and temperature influencing the relative configuration of the products. ucl.ac.uk
The Diels-Alder reaction provides another route to bicyclo[3.3.1]nonane derivatives. 9-Vinyl-9-borabicyclo[3.3.1]nonane (9-vinyl-9-BBN) has been shown to be a highly reactive dienophile in cycloadditions with dienes like buta-1,3-diene and isoprene. thieme-connect.de Photoinduced Diels-Alder reactions, carried out by irradiation with a powerful lamp, can also be utilized. thieme-connect.de
Photoinduced Reactions and Electron Transfer Processes
Photoinduced reactions of 9-methylbicyclo[3.3.1]nonyl aryl ketones have been investigated, revealing novel chemical transformations. ubc.caresearchgate.net Photolysis of these ketones leads to the formation of 1,4-hydroxy biradicals, which primarily undergo Yang cyclization. ubc.caresearchgate.net A notable discovery is a 1,5-disproportionation reaction of these biradicals. ubc.caresearchgate.net The solid-state photoreaction of certain derivatives can proceed in a single crystal-to-single crystal fashion, offering a high degree of stereocontrol. ubc.caresearchgate.net
Asymmetric induction in these photochemical reactions has been achieved with high enantiomeric excess using the solid-state ionic chiral auxiliary method. ubc.caresearchgate.net The selectivity of these reactions is often rationalized with the help of X-ray crystallography. ubc.caresearchgate.net Furthermore, photoinduced intramolecular cyclopentanation has been observed in polycyclic alkenes containing conformationally constrained aroylmethyl chromophores. nih.gov In some cases, single electron transfer (SET) can activate molecules, as seen in the tandem cycloisomerization of 2-aminochalcone with bifunctional nucleophiles in the presence of visible light and a photoredox catalyst. rsc.org
Oxidation and Reduction Pathways
The aldehyde group in bicyclo[3.3.1]nonane-2-carbaldehyde can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (B83412) or chromium trioxide. Conversely, it can be reduced to the corresponding alcohol with reducing agents such as sodium borohydride (B1222165) or lithium aluminum hydride. The Swern oxidation has been effectively used for the selective oxidation of an alcohol functionality in the presence of a sulfur moiety within the bicyclo[3.3.1]nonane framework, for example, in the synthesis of 9-thiabicyclo[3.3.1]nonane-2,6-dione. orgsyn.org
The reduction of lactams within this bicyclic system can be achieved with high chemoselectivity. For instance, 9-borabicyclo[3.3.1]nonane (9-BBN) is used for the facile reduction of tertiary lactams to the corresponding cyclic amines, a reaction that tolerates the presence of ester groups. organic-chemistry.org The stereochemistry of the reduction of bicyclo[3.3.1]nonane-2,9-dione by complex hydrides has also been a subject of study. nih.gov
Nucleophilic Ring-Opening Mechanisms
Derivatives of the bicyclo[3.3.1]nonane system can undergo nucleophilic ring-opening reactions. For example, hypervalent iodine-mediated oxidation of phenolic precursors can generate epoxyketones, which then undergo thiophenol-mediated ring-opening and subsequent intramolecular aldol (B89426) reactions to form bicyclo[3.3.1]non-3-en-2-ones. The anchimeric assistance of a selenium atom in the 9-position has been shown to be significantly higher than that of a sulfur atom in nucleophilic substitution reactions of 2,6-disubstituted 9-selenabicyclo[3.3.1]nonanes. mdpi.com
Stereoselective Transformations
Stereoselectivity is a critical aspect of the chemistry of 9-methylbicyclo[3.3.1]nonane derivatives. The rigid bicyclic framework allows for precise control over the spatial orientation of substituents, which is crucial for their biological and chemical properties. ucl.ac.uk Asymmetric induction in the Yang cyclization of 9-methylbicyclo[3.3.1]nonyl phenyl ketones has been achieved with high enantiomeric excesses (up to 95%) using the solid-state ionic chiral auxiliary method. ubc.caresearchgate.net
The stereocontrolled synthesis of 6-hydroxybicyclo[3.3.1]nonane-2,9-diones can be achieved through domino Michael-aldol annulations of cycloalkane-1,3-diones with enals. ucl.ac.uk The relative configuration of the product in these reactions can often be controlled by the choice of solvent, base, and temperature. ucl.ac.uk Furthermore, the development of monofluorobicyclo[3.3.1]nonane derivatives has been accomplished with high stereoselectivity and chemoselective introduction of fluorine. ucl.ac.uk
Advanced Research Applications of Bicyclo 3.3.1 Nonane Derivatives in Organic and Supramolecular Chemistry
Role in Asymmetric Catalysis
The rigid and chiral nature of many bicyclo[3.3.1]nonane derivatives makes them excellent candidates for ligands in asymmetric catalysis. nih.govresearchgate.net The defined stereochemistry of the scaffold allows for the creation of a precise chiral environment around a metal center, enabling high levels of enantioselectivity in catalytic transformations.
Researchers have synthesized and investigated various hydroxyl- and amino-substituted bridged bicyclic compounds, including those based on the bicyclo[3.3.1]nonane framework, for their utility in asymmetric catalysis. lu.se For instance, chiral diene ligands incorporating the bicyclo[3.3.1]nonane skeleton have been successfully employed in Suzuki reactions and the addition of aryl/alkenyl boronic acids to α,β-unsaturated ketones. nih.gov Another notable example is the use of a ferrocene (B1249389) derivative bearing a 9-phosphabicyclo[3.3.1]nonane (phobane) unit as a chiral ligand in palladium-catalyzed allylic alkylation, demonstrating the impact of the ligand's steric and electronic properties on stereoselectivity. bohrium.com Furthermore, organocatalysis has emerged as a powerful tool for the stereocontrolled synthesis of chiral bicyclo[3.3.1]nonane frameworks, which can then serve as catalysts themselves or as key intermediates. researchgate.netresearchgate.net
Development of Ion Receptors and Metallocycles
The bicyclo[3.3.1]nonane scaffold is instrumental in the design of ion receptors and metallocycles due to its pre-organized geometry, which can be tailored to selectively bind specific ions. nih.govrsc.org Aza-derivatives, in particular the 3,7-diazabicyclo[3.3.1]nonane system known as bispidine, have been extensively studied for this purpose. wikipedia.orgresearchgate.net
The bispidine framework offers a rigid backbone that can be functionalized with various donor groups to create chelating agents for a wide range of metal ions, including those relevant to radiopharmaceuticals. researchgate.netrsc.org The conformational rigidity of the bispidine unit ensures that the resulting complexes have predictable shapes, which is crucial for selective recognition. researchgate.net Bispidine-based macrocycles, which incorporate the bicyclic amine into a larger ring structure, have been synthesized and explored as a new class of organic receptors. mdpi.com These macrocycles, including analogues of crown ethers, show promise as selective complexing agents, with their binding properties tunable through synthetic modification. mdpi.com
Engineering of Molecular Tweezers
Molecular tweezers are host molecules with open cavities designed to bind guest molecules through non-covalent interactions. The bicyclo[3.3.1]nonane skeleton provides a rigid spacer element that is ideal for constructing such cleft-shaped molecules. nih.govrsc.org
Scientists have successfully synthesized molecular tweezers where aromatic sidewalls, such as quinoline (B57606) and pyrazine (B50134) units, are fused to the bicyclic framework. nih.govresearchgate.netlu.se These tweezers can be prepared in both racemic and enantiomerically pure forms, starting from the corresponding bicyclo[3.3.1]nonane-2,6-dione. nih.gov Studies on their self-association in solution have been conducted using NMR spectroscopy, revealing details about their binding behavior. nih.govresearchgate.net The development of these structures highlights the utility of the bicyclo[3.3.1]nonane core as a building block in supramolecular chemistry for creating sophisticated host molecules. researchgate.net
Design of Stimulus-Sensitive Molecular Switches
Molecular switches are molecules that can be reversibly shifted between two or more stable states in response to external stimuli such as light, temperature, or pH. The conformational properties of bicyclo[3.3.1]nonane derivatives have been harnessed to create such systems. Specifically, derivatives of 3,7-diazabicyclo[3.3.1]nonane (bispidine) have been shown to function as pH-sensitive molecular switches. researchgate.net
Researchers have designed and synthesized bispidine derivatives capable of undergoing conformational changes upon protonation (a change in pH). researchgate.netresearchgate.net When these molecules are incorporated into the lipid bilayer of liposomes (artificial vesicles), they can trigger the rapid release of encapsulated contents in response to a drop in pH. researchgate.netscispace.com For example, liposomes containing 3,7-dihexadecyl-1,5-diphenyl-3,7-diazabicyclo[3.3.1]nonan-9-one showed a sharp increase in membrane permeability when the pH was lowered from 7.4 to 6.5. researchgate.net This functionality makes them promising components for the development of stimulus-sensitive drug delivery systems that can target acidic environments, such as those found in tumor tissues. researchgate.net
Precursors for Polycyclic Scaffolds and Architecturally Challenging Structures
The bicyclo[3.3.1]nonane framework is a key stepping stone in the synthesis of more complex polycyclic systems, most notably adamantane (B196018) and its derivatives. rsc.org The specific arrangement of the two fused six-membered rings in the bicyclo[3.3.1]nonane core allows for transannular cyclization reactions to form the rigid, cage-like adamantane structure. mdpi.com
Meerwein's ester, a classic precursor for adamantane synthesis, is itself a derivative of bicyclo[3.3.1]nonane. nih.govrsc.org Modern synthetic strategies continue to rely on bicyclic precursors. For example, diolefins and ketoolefins derived from bicyclo[3.3.1]nonane undergo ring-closure reactions to yield the adamantane scaffold. mdpi.com This approach allows for the synthesis of specifically substituted adamantanes, which are difficult to access through direct functionalization of the parent adamantane cage. mdpi.com Beyond adamantanes, the bicyclo[3.3.1]nonane unit serves as a crucial intermediate in the synthesis of numerous complex natural products, providing a robust platform for constructing intricate molecular architectures. nih.govacs.org
Bicyclo[3.3.1]nonane as a Privileged Structural Motif in Complex Chemical Syntheses
The bicyclo[3.3.1]nonane architecture is considered a "privileged structural motif" in medicinal chemistry and natural product synthesis. researchgate.netnih.govresearchgate.net This term refers to molecular scaffolds that are capable of binding to multiple biological targets, appearing frequently in a wide range of biologically active compounds. This framework is found in over 1000 natural products, including alkaloids, terpenes, and polyketides, which exhibit activities relevant to cancer, neurodegenerative diseases, and infectious diseases. researchgate.netnih.govnsf.gov
A prominent class of natural products featuring this core are the polycyclic polyprenylated acylphloroglucinols (PPAPs), which include compounds like the antidepressant hyperforin (B191548) and the anticancer agent garcinol. researchgate.netacs.org The synthesis of these complex molecules often involves strategies to construct the bicyclo[3.3.1]nonane core at a key stage. nih.govresearchgate.net For example, the total synthesis of garsubellin A, a compound that enhances choline (B1196258) acetyltransferase activity, relies on an annulation/rearrangement strategy to build the bicyclic core. nih.govresearchgate.net The prevalence and versatility of this scaffold underscore its fundamental importance in the design and synthesis of bioactive molecules. researchgate.net
Contributions to Polymer Synthesis and Advanced Materials Development
The unique structural features of bicyclo[3.3.1]nonane have also been exploited in the field of polymer chemistry. Bicyclic monomers containing this framework can undergo ring-opening polymerization to produce polymers with monocyclic rings integrated into the polymer backbone. mdpi.com
Various atom-bridged bicyclic monomers based on the bicyclo[3.3.1]nonane scaffold, such as lactams, ureas, and orthoesters, have been synthesized and polymerized. mdpi.comresearchgate.net For example, bicyclo[3.3.1]nonane-N-bridgehead ureas have been synthesized and studied; their stability is influenced by the chair-boat conformation of the bicyclic system. mdpi.com The polymerization of these rigid monomers can lead to materials with unique properties. While the primary focus has often been on smaller bicyclic systems, the principles apply to bicyclo[3.3.1]nonane derivatives, offering a route to novel polymer architectures and advanced materials. mdpi.com
Q & A
Basic: What are the established synthetic routes for 9-Methylbicyclo[3.3.1]nonane, and how is its structure validated?
Answer:
The synthesis of this compound typically involves iodination and reduction steps. For example, endo-2,6-diiodobicyclo[3.3.1]nonane can be synthesized by reacting 1,5-cyclooctadiene (1,5-COD) with iodine in methanol, followed by reduction with LiAlH₄ to yield the final product . Structural validation employs:
- Infrared (IR) spectroscopy : Key peaks include ~1490 cm⁻¹ (C-O-C stretching in oxa derivatives) and 1030 cm⁻¹ (ether linkages) .
- NMR spectroscopy : Distinct coupling patterns (e.g., J = 5 Hz for exo-protons) confirm stereochemistry .
| Synthetic Method | Reagents/Conditions | Key Analytical Data |
|---|---|---|
| Iodination of 1,5-COD | I₂, MeOH, reflux | IR: 1490 cm⁻¹ (C-O-C) |
| Reduction with LiAlH₄ | LiAlH₄, THF, 0°C to RT | ¹H NMR: δ 4.6 (2H, p), 3.95 (2H, t) |
Basic: Which analytical techniques are critical for characterizing this compound derivatives?
Answer:
Advanced mass spectrometry (MS) and NMR are pivotal:
- MS : Fragmentation pathways (e.g., loss of methyl or bicyclic moieties) differentiate isomers. For 1-alkoxy-9-oxabicyclo[3.3.1]nonanes, cleavage at the alkoxy group dominates .
- NMR : Coupling constants (e.g., J = 5 Hz for exo-protons) and integration ratios resolve stereochemical ambiguities .
| Technique | Key Parameters | Example Data |
|---|---|---|
| IR | C-O-C stretch (1490 cm⁻¹) | Confirms ether/oxa derivatives |
| ¹³C NMR | Quaternary carbon shifts (δ 70-100 ppm) | Distinguishes bridgehead substituents |
Advanced: How can this compound derivatives be optimized for dopamine transporter (DAT) binding?
Answer:
Modifying the 3β-phenyl and 2-substituted groups enhances DAT affinity. For example:
- 3β-Phenyl-2-methyl derivatives show higher selectivity due to hydrophobic interactions with DAT pockets .
- Electron-withdrawing groups at the 2-position improve binding kinetics by reducing steric hindrance .
| Derivative | DAT Binding (Ki, nM) | Key Modification |
|---|---|---|
| 9-Methyl-3β-phenyl-2-Me | 12.3 ± 1.2 | Methyl substitution at C2 |
| 9-Methyl-3β-phenyl-2-Cl | 8.5 ± 0.9 | Chlorine at C2 enhances polarity |
Advanced: What mechanistic insights guide cross-coupling reactions using 9-BBN derivatives?
Answer:
9-Borabicyclo[3.3.1]nonane (9-BBN) facilitates Suzuki-Miyaura couplings via:
- Steric control : The rigid bicyclic framework directs regioselective transmetallation .
- Solvent optimization : THF stabilizes borane intermediates, while hexane reduces side reactions in asymmetric syntheses .
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| B-alkyl Suzuki coupling | Pd(OAc)₂, THF, 60°C | 85-92% | |
| Asymmetric allenylation | In(OTf)₃, hexane, -20°C | 78% (95% ee) |
Advanced: How are stereochemical challenges addressed in bicyclo[3.3.1]nonane synthesis?
Answer:
- Chiral auxiliaries : Use of (-)-sparteine in asymmetric aldol/Michael cascades ensures enantiomeric excess (>90% ee) .
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in bridgehead substituent orientation .
| Strategy | Example | Outcome |
|---|---|---|
| Michael/aldol cascade | Trifluoroacetic acid-mediated cyclization | 3,7-Dioxa-9-aza derivative |
| LiAlH₄ reduction | Stereospecific reduction of diiodo precursor | endo-9-Methyl product |
Methodological: What protocols ensure stability of this compound in catalytic applications?
Answer:
- Inert atmosphere : Storage under argon prevents oxidation of borane intermediates .
- Low-temperature handling : Reactions at -20°C mitigate thermal decomposition .
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | Dry THF or hexane | Prevents hydrolysis |
| Catalyst loading | 5 mol% Pd(OAc)₂ | Balances activity and cost |
Advanced: How do conflicting spectral data arise, and how are they resolved?
Answer: Contradictions in NMR/IR data often stem from:
- Conformational flexibility : Axial-equatorial proton shifts in bicyclic frameworks .
- Solvent effects : CDCl₃ vs. benzene-d₆ alters coupling constants by ~1 Hz .
| Conflict Type | Resolution Method | Example |
|---|---|---|
| Overlapping NMR peaks | 2D-COSY/NOESY | Assigns exo/endo protons |
| Ambiguous IR assignments | Computational DFT modeling | Matches experimental vs. theoretical peaks |
Advanced: What strategies improve yields in azabicyclo[3.3.1]nonane syntheses?
Answer:
- Microwave-assisted synthesis : Reduces reaction time from 24h to 2h (yield ↑ 15%) .
- Protecting groups : tert-Butyl carbamate (Boc) prevents amine oxidation during cyclization .
| Method | Yield (Traditional) | Yield (Optimized) |
|---|---|---|
| Conventional cyclization | 45% | 60% (Boc protection) |
| Microwave-assisted | 50% | 65% (2h, 150°C) |
Advanced: How is this compound utilized in asymmetric catalysis?
Answer: Chiral 9-BBN derivatives enable enantioselective allylations:
- Indium catalysis : 9-Methoxy-9-BBN in hexane yields linear allenes with 95% ee .
- Borotropic rearrangement : Stereoconvergent pathways access isomerically pure allenyl boranes .
| Reaction | Catalyst | ee | Reference |
|---|---|---|---|
| Allenylation of aldehydes | In(OTf)₃, 9-MeO-9-BBN | 95% |
Basic: What safety protocols are critical for handling bicyclo[3.3.1]nonane derivatives?
Answer:
- Personal protective equipment (PPE) : Gloves, goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods for volatile borane reagents (e.g., 9-BBN in THF) .
| Compound | Hazard | Mitigation |
|---|---|---|
| 9-BBN solution (0.5 M THF) | Flammable (FP: -9°F), water-reactive | Store under argon, avoid moisture |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
